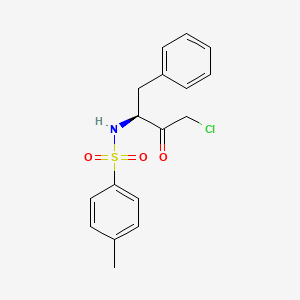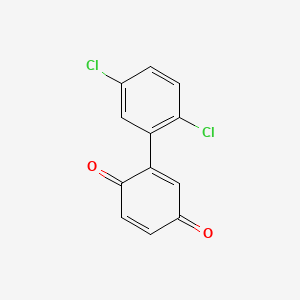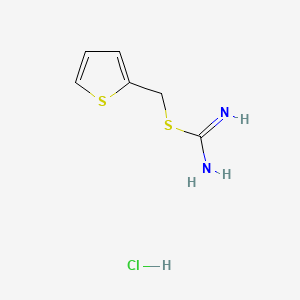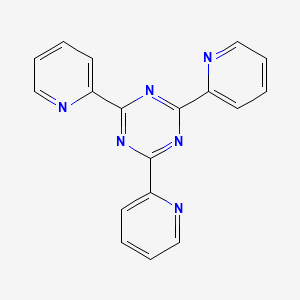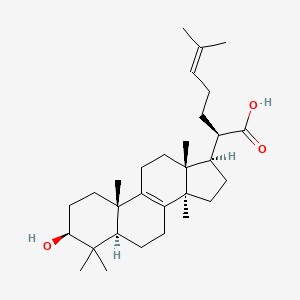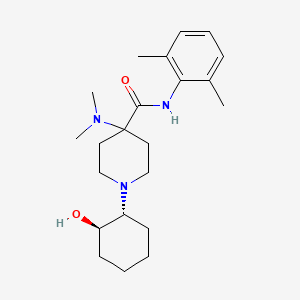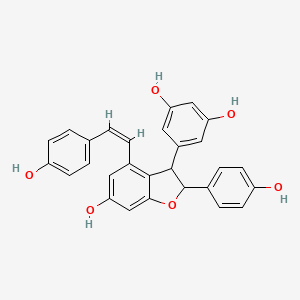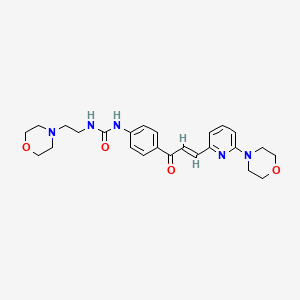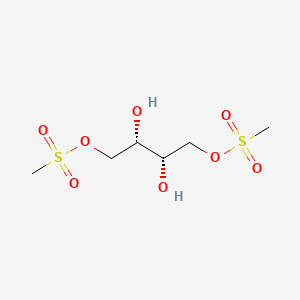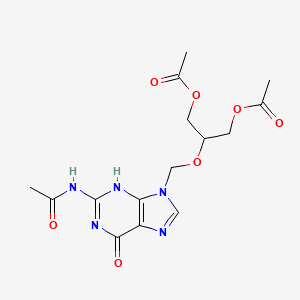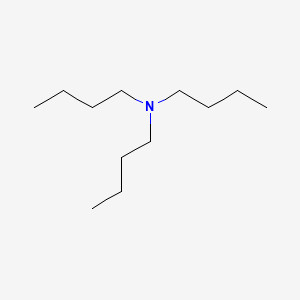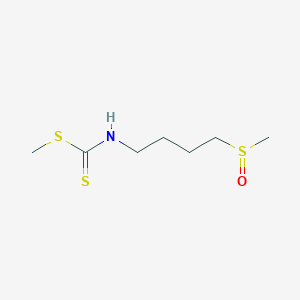
Sulforemate
Overview
Description
Sulforemate, known chemically as (±)-4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, is an aliphatic analogue of brassinin with structural similarities to sulforaphane . It is a novel compound that has shown significant potential in cancer chemoprevention by inducing phase 2 drug-metabolizing enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulforemate can be synthesized through a series of chemical reactions involving the incorporation of a methylsulfinyl group and a methyldithiocarbamyl group into a butane backbone . The synthesis involves the following steps:
Formation of the Methylsulfinyl Group: This step typically involves the oxidation of a methylsulfanyl group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide.
Incorporation of the Methyldithiocarbamyl Group: This step involves the reaction of the intermediate compound with a dithiocarbamate reagent under controlled conditions.
Industrial Production Methods: The industrial production of sulforamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulforemate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The methylsulfinyl group can be reduced back to a methylsulfanyl group using reducing agents such as sodium borohydride.
Substitution: The methyldithiocarbamyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Sulforemate exerts its effects by inducing phase 2 drug-metabolizing enzymes, such as NAD(P)H:quinone oxidoreductase . This induction is regulated at the transcriptional level through interaction with the antioxidant responsive element in the promoter region of target genes . The compound increases the levels of glutathione and other antioxidants in cells, enhancing their ability to detoxify carcinogens and protect against oxidative stress .
Comparison with Similar Compounds
Properties
CAS No. |
187612-30-2 |
|---|---|
Molecular Formula |
C7H15NOS3 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
methyl N-(4-methylsulfinylbutyl)carbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10) |
InChI Key |
SNJJPZNVUIICCU-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCS(=O)C |
Canonical SMILES |
CSC(=S)NCCCCS(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane sulforamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


